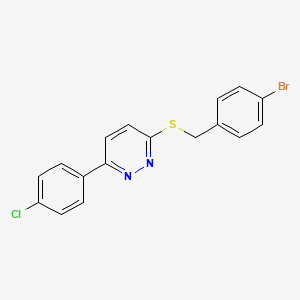![molecular formula C18H26O6 B14133472 Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 87211-27-6](/img/structure/B14133472.png)
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate, also known as Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate, is a chemical compound with the molecular formula C20H30O6. This compound is characterized by the presence of two 7-oxabicyclo[4.1.0]heptane rings attached to a hexanedioate (adipate) backbone. It is commonly used in materials science, particularly in the synthesis of polymers and high-performance materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane-3-methanol with adipic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of high-performance materials.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research explores its potential as a drug delivery agent due to its biocompatibility and stability.
Industry: It is employed in the production of coatings, adhesives, and sealants, enhancing the properties of these materials
Wirkmechanismus
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with specific molecular targets and pathways. In polymer synthesis, the compound acts as a cross-linking agent, forming covalent bonds between polymer chains. This enhances the mechanical strength and thermal stability of the resulting materials. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,4-epoxycyclohexylmethyl) hexanedioate
- Adipic acid bis(3,4-epoxycyclohexylmethyl) ester
Uniqueness
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in materials science and industry .
Eigenschaften
CAS-Nummer |
87211-27-6 |
|---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
bis(7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C18H26O6/c19-17(21-11-5-7-13-15(9-11)23-13)3-1-2-4-18(20)22-12-6-8-14-16(10-12)24-14/h11-16H,1-10H2 |
InChI-Schlüssel |
IDSLNGDJQFVDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CCC4C(C3)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


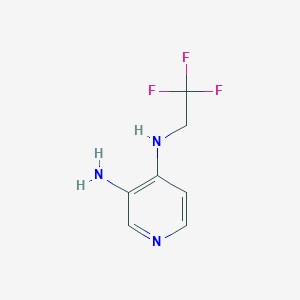
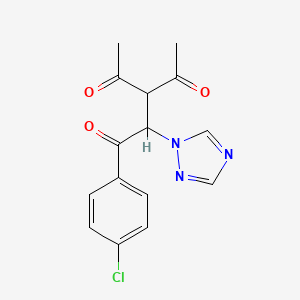
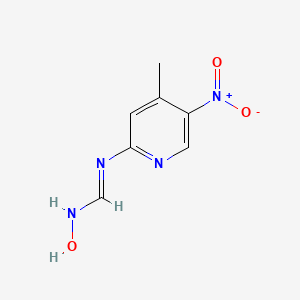
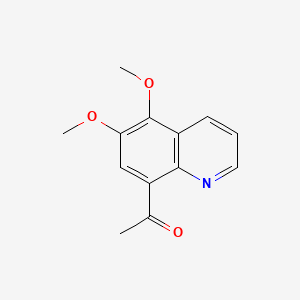
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
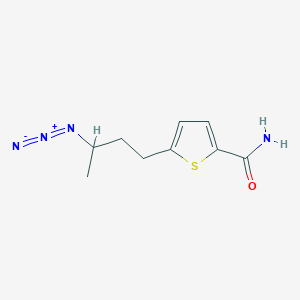
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
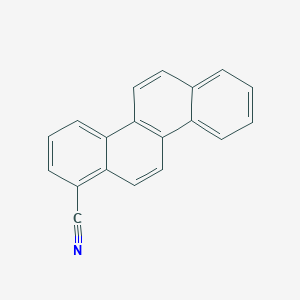

![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
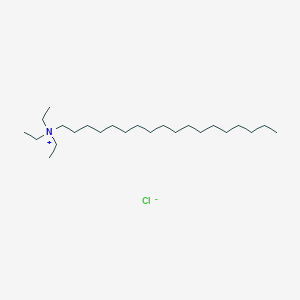
![N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine](/img/structure/B14133447.png)

